

Application Note: Synthesis of p-Methoxycinnamaldehyde via Claisen-Schmidt Condensation

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Compound of Interest

Compound Name: *p*-METHOXYCINNAMALDEHYDE

Cat. No.: B120730

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Abstract

This application note provides a detailed protocol for the synthesis of **p-methoxycinnamaldehyde** from p-anisaldehyde and acetaldehyde. The described method utilizes the Claisen-Schmidt condensation, a reliable base-catalyzed reaction for forming carbon-carbon bonds. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering a straightforward procedure with high product yields. The document includes a summary of reaction parameters, a step-by-step experimental protocol, and graphical representations of the reaction and workflow.

Introduction

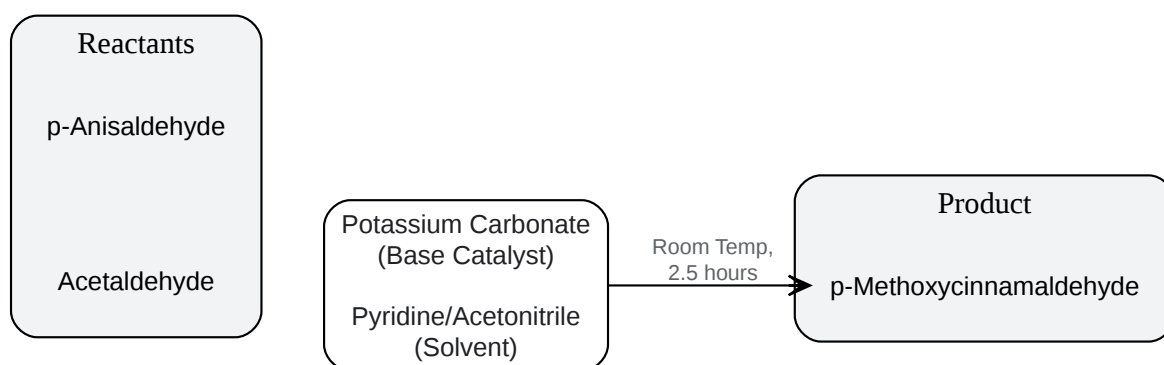
p-Methoxycinnamaldehyde, also known as 4-methoxycinnamaldehyde, is a valuable organic compound used as an intermediate in the synthesis of various pharmaceuticals, fragrances, and sun-screening agents. Its structure, featuring an α,β -unsaturated aldehyde conjugated with a methoxy-substituted aromatic ring, makes it a versatile building block.

The synthesis described herein is a Claisen-Schmidt condensation, a variant of the aldol condensation.^[1] This reaction occurs between an aldehyde or ketone with an α -hydrogen (acetaldehyde) and an aromatic carbonyl compound lacking an α -hydrogen (p-anisaldehyde).^[1] The reaction is typically base-catalyzed and proceeds through the formation of an enolate followed by nucleophilic attack on the aromatic aldehyde and subsequent dehydration to yield

the conjugated system. This method is efficient, generally high-yielding, and utilizes readily available starting materials.

Reaction Scheme

The overall reaction involves the condensation of p-anisaldehyde with acetaldehyde in the presence of a base to yield **p-methoxycinnamaldehyde**.



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Caption: Chemical scheme for the synthesis of **p-methoxycinnamaldehyde**.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol, adapted from a high-yield reported procedure.

Parameter	Value	Source
Reactants		
p-Anisaldehyde	1.361 g (10 mmol)	
Acetaldehyde	3.0 mL	
Reagents & Solvents		
Potassium Carbonate (K ₂ CO ₃)	1.200 g	
Pyridine	5.0 mL	
Acetonitrile	10.0 mL	
Reaction Conditions		
Temperature	Room Temperature	
Reaction Time	2.5 hours	
Product Information		
Theoretical Yield	~1.62 g	-
Reported Actual Yield	88.1% - 90.3%	
Appearance	White to yellowish crystals	
Melting Point	58-59 °C	

Detailed Experimental Protocol

This protocol is based on the successful synthesis of **p-methoxycinnamaldehyde** with specific reactant quantities and conditions.

4.1 Materials and Equipment

- p-Anisaldehyde (4-methoxybenzaldehyde)
- Acetaldehyde
- Potassium Carbonate (anhydrous)

- Pyridine (anhydrous)
- Acetonitrile (anhydrous)
- Round-bottom flask (50 mL)
- Magnetic stirrer and stir bar
- Standard laboratory glassware
- Rotary evaporator
- Vacuum filtration apparatus (Büchner funnel)
- Melting point apparatus

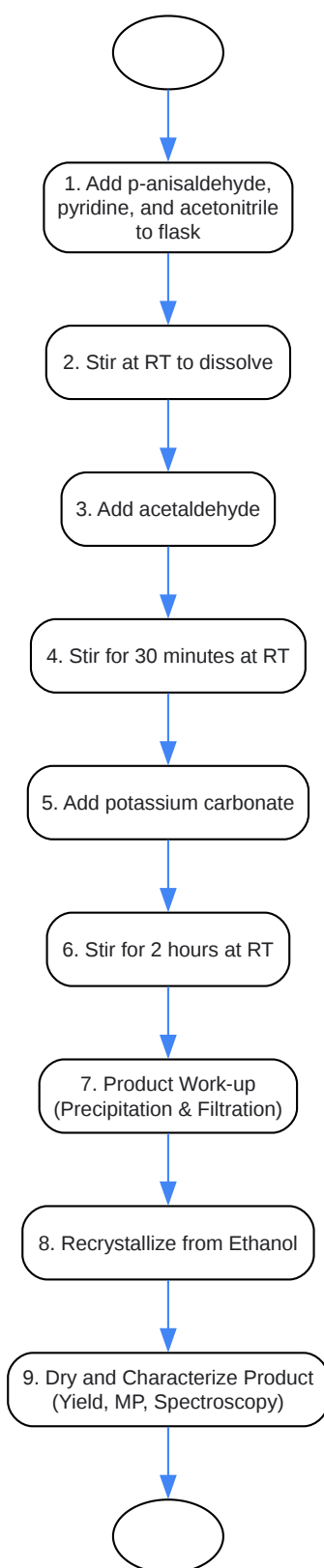
4.2 Procedure

- **Reaction Setup:** To a 50 mL round-bottom flask, add p-anisaldehyde (1.361 g).
- **Solvent Addition:** Add pyridine (5.0 mL) and acetonitrile (10.0 mL) to the flask.
- **Stirring:** Place a magnetic stir bar in the flask and begin stirring the mixture at room temperature until the aldehyde is fully dissolved.
- **Acetaldehyde Addition:** While stirring, add acetaldehyde (3.0 mL) to the reaction mixture.
- **Initial Reaction:** Continue stirring the mixture at room temperature for 30 minutes.
- **Base Addition:** Add potassium carbonate (1.200 g) to the flask.
- **Condensation Reaction:** Continue to stir the reaction mixture at room temperature for an additional 2 hours.
- **Work-up and Isolation:** After the reaction is complete, the product can be isolated. Standard work-up for Claisen-Schmidt condensations involves pouring the reaction mixture into cold water to precipitate the product, followed by collection via vacuum filtration.

- Purification: The crude **p-methoxycinnamaldehyde** can be purified by recrystallization from a suitable solvent, such as ethanol, to yield white to yellowish crystals.
- Characterization: Dry the purified product and determine its mass to calculate the final yield. Characterize the product by measuring its melting point (expected: 58-59 °C) and, if desired, by spectroscopic methods (^1H NMR, ^{13}C NMR, IR).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.



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Caption: Step-by-step workflow for the synthesis of **p-methoxycinnamaldehyde**.

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References

- 1. azom.com [azom.com]
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